Cas no 222716-17-8 (3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one)

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a chromenone derivative featuring a benzothiazole substituent, which imparts unique photophysical and chemical properties. This compound exhibits strong fluorescence and stability, making it suitable for applications in optical materials, sensors, and molecular probes. The presence of the hydroxy and ethyl groups enhances its solubility and reactivity, facilitating further functionalization. Its rigid conjugated structure contributes to high thermal and oxidative stability, beneficial for advanced material synthesis. Researchers value this compound for its potential in developing fluorescent markers and optoelectronic devices due to its efficient light absorption and emission characteristics.
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one structure
222716-17-8 structure
Product Name:3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No:222716-17-8
MF:C19H15NO3S
MW:337.392303705215
CID:5772298
PubChem ID:5291036
Update Time:2025-06-14

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • Z275119278
    • AKOS000526082
    • 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
    • SR-01000527936
    • 3-benzothiazol-2-yl-6-ethyl-7-hydroxy-2-methylchromen-4-one
    • F0020-0036
    • 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
    • STK762026
    • Oprea1_538535
    • 222716-17-8
    • AB00078083-01
    • 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
    • SR-01000527936-1
    • Cambridge id 5267265
    • Oprea1_296722
    • CBDivE_015381
    • 4H-1-Benzopyran-4-one, 3-(2-benzothiazolyl)-6-ethyl-7-hydroxy-2-methyl-
    • Inchi: 1S/C19H15NO3S/c1-3-11-8-12-15(9-14(11)21)23-10(2)17(18(12)22)19-20-13-6-4-5-7-16(13)24-19/h4-9,21H,3H2,1-2H3
    • InChI Key: QAOFNXJEBHMTIN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=C(C)OC2C=C(C(CC)=CC=2C1=O)O

Computed Properties

  • Exact Mass: 337.07726451g/mol
  • Monoisotopic Mass: 337.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.375±0.06 g/cm3(Predicted)
  • Boiling Point: 538.7±60.0 °C(Predicted)
  • pka: 6.97±0.40(Predicted)

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one Pricemore >>

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Additional information on 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Recent Advances in the Study of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 222716-17-8)

The compound 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 222716-17-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic signaling. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one exhibits selective inhibition of JAK2/STAT3 pathways, with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing novel anti-inflammatory and anti-cancer agents.

Structural modifications of the compound have been explored to enhance its pharmacokinetic properties. Researchers have reported improved solubility and bioavailability through the introduction of hydrophilic substituents at the 7-hydroxy position while maintaining its core inhibitory activity. Molecular docking studies have further elucidated the binding interactions between this compound and its target proteins, providing a structural basis for future drug design efforts.

In addition to its kinase inhibitory properties, recent investigations have revealed that 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one demonstrates promising antioxidant activity. A 2024 study in Free Radical Biology and Medicine showed that the compound effectively scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases and aging-related disorders.

The synthetic routes for this compound have been optimized in recent years, with several research groups reporting high-yield methods that are amenable to scale-up. Green chemistry approaches have been particularly emphasized, with microwave-assisted synthesis and solvent-free conditions being successfully applied to the production of this chromenone derivative.

Current challenges in the development of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one as a therapeutic agent include improving its metabolic stability and reducing potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to address these limitations while maintaining or enhancing its pharmacological profile.

In conclusion, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one represents a promising scaffold for drug discovery with multiple potential therapeutic applications. Continued research into its mechanism of action and optimization of its chemical properties may lead to the development of novel treatments for various diseases, particularly in oncology and inflammation-related disorders.

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